molecular formula C14H19N5O2 B2745761 6-methoxy-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)nicotinamide CAS No. 2034520-22-2

6-methoxy-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)nicotinamide

Cat. No.: B2745761
CAS No.: 2034520-22-2
M. Wt: 289.339
InChI Key: CVCOWRCLYCVLIZ-UHFFFAOYSA-N
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Description

6-methoxy-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)nicotinamide is a useful research compound. Its molecular formula is C14H19N5O2 and its molecular weight is 289.339. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action

Target of Action

The primary targets of the compound “6-methoxy-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)nicotinamide” are currently unknown. The compound is a derivative of the 1,2,4-triazole class, which is known to interact with a variety of biological targets . .

Mode of Action

1,2,4-triazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and hydrophobic interactions .

Biochemical Pathways

Without specific target identification, it’s challenging to summarize the affected biochemical pathways of this compound. 1,2,4-triazole derivatives have been found to impact a wide range of biochemical pathways depending on their specific targets .

Pharmacokinetics

The compound’s predicted boiling point is 437.6±55.0 °C , and it has a predicted density of 1.29±0.1 g/cm3 . It is slightly soluble in DMSO . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), but specific studies are needed to confirm this.

Result of Action

1,2,4-triazole derivatives have been found to have diverse biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Biological Activity

6-Methoxy-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)nicotinamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

  • C : 15
  • H : 20
  • N : 4
  • O : 1

Its structural representation includes a methoxy group, a triazole moiety, and a nicotinamide backbone, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Triazole Ring : Using "click chemistry" techniques to attach the triazole moiety.
  • Nicotinamide Derivation : Modifying nicotinamide to incorporate the alkyl chain necessary for activity.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing a triazole moiety exhibit significant antimicrobial properties. For instance:

  • A study indicated that triazole derivatives showed potent inhibition rates against various fungal strains and bacteria. The presence of the triazole ring enhances interaction with microbial targets, leading to increased efficacy compared to non-triazole analogs .

Anticancer Activity

The compound's potential as an anticancer agent has been explored in several studies:

  • In vitro assays showed that derivatives similar to this compound exhibited cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and U937 (monocytic leukemia). The mechanism often involves apoptosis induction and cell cycle arrest at the G1 phase .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes:

  • Notably, derivatives have shown promise as xanthine oxidase inhibitors, which can be beneficial in treating conditions like gout and hyperuricemia. The structure–activity relationship (SAR) studies suggest that modifications in the side chains can enhance inhibitory potency .

Case Studies

StudyFindings
Antimicrobial Study Demonstrated significant antifungal activity against Candida species with MIC values lower than standard antifungal agents .
Anticancer Evaluation Showed IC50 values in the low micromolar range against MCF-7 cells; induced apoptosis through caspase activation .
Enzyme Inhibition Identified as a potent xanthine oxidase inhibitor with an IC50 value of 0.312 μM in comparative studies .

The biological activity of this compound can be attributed to:

  • Triazole Moiety : Facilitates binding to target proteins or enzymes involved in microbial growth or cancer proliferation.
  • Nicotinamide Backbone : Enhances solubility and bioavailability, contributing to overall effectiveness.

Properties

IUPAC Name

6-methoxy-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2/c1-10(2)12(9-19-7-6-16-18-19)17-14(20)11-4-5-13(21-3)15-8-11/h4-8,10,12H,9H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVCOWRCLYCVLIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1C=CN=N1)NC(=O)C2=CN=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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